![molecular formula C20H7I3Na2O5 B12862321 Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)
Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate): is a complex organic compound that belongs to the family of xanthene derivatives. These compounds are known for their fluorescent properties and are widely used in various scientific and industrial applications. The compound’s structure includes multiple iodine atoms, which contribute to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) typically involves the iodination of fluorescein derivatives. One common method involves the reaction between fluorescein and iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the selective iodination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities .
化学反应分析
Types of Reactions
Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher iodinated derivatives, while reduction can produce partially deiodinated compounds .
科学研究应用
Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in imaging studies to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of fluorescent materials and as a corrosion inhibitor.
作用机制
The compound exerts its effects primarily through its fluorescent properties. The presence of iodine atoms enhances its ability to absorb and emit light, making it useful in imaging applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy .
相似化合物的比较
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar structural features but lacks iodine atoms.
Rose Bengal: Another iodinated xanthene derivative used in medical diagnostics.
Erythrosine: A food dye with structural similarities but different applications.
Uniqueness
Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is unique due to its specific iodination pattern, which enhances its fluorescent properties and makes it suitable for specialized applications in imaging and diagnostics .
属性
分子式 |
C20H7I3Na2O5 |
|---|---|
分子量 |
754.0 g/mol |
IUPAC 名称 |
disodium;2',4',7'-triiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H9I3O5.2Na/c21-12-5-10-15(7-14(12)24)27-18-11(6-13(22)17(25)16(18)23)20(10)9-4-2-1-3-8(9)19(26)28-20;;/h1-7,24-25H;;/q;2*+1/p-2 |
InChI 键 |
OZPHAAULGJKAQL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)I)[O-])I)[O-])I.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


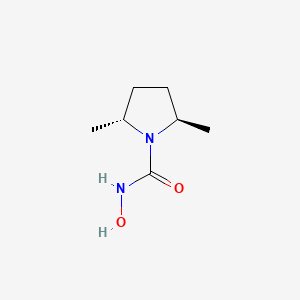
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862246.png)
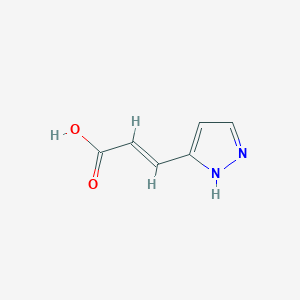
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
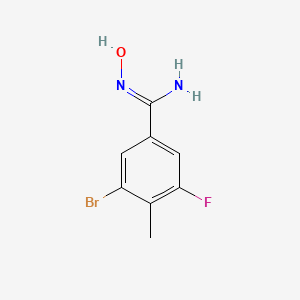
![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
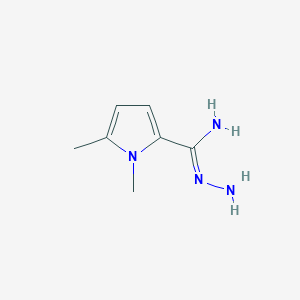

![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)
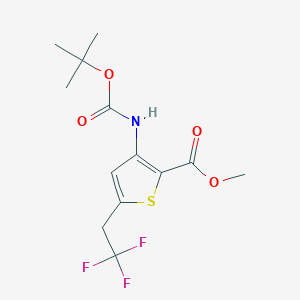

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)

